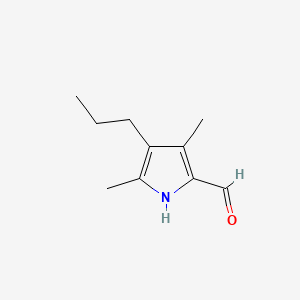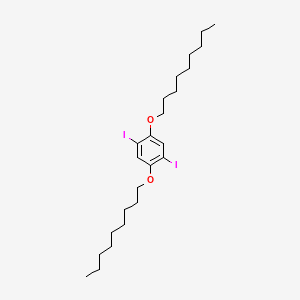![molecular formula C13H11NO4 B583137 Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate CAS No. 148761-44-8](/img/structure/B583137.png)
Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, dimethylmethylene ammonium chloride, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonic acid can yield benzofuro[3,2-b]indole derivatives .
Aplicaciones Científicas De Investigación
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester has several scientific research applications. Additionally, its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms in organic chemistry .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism by which 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester exerts its effects is still under investigation, but it is believed to involve modulation of specific signaling pathways and receptor interactions .
Comparación Con Compuestos Similares
When compared to other similar compounds, 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester stands out due to its unique structure and diverse applications. Similar compounds include other indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
148761-44-8 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.234 |
Nombre IUPAC |
methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-14-8-6-4-3-5-7(8)11-9(14)10(15)12(18-11)13(16)17-2/h3-6,15H,1-2H3 |
Clave InChI |
VTFFPEIQNHZSDT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(O3)C(=O)OC)O |
Sinónimos |
4H-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)




![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
